molecular formula C12H9ClS B14000943 1-Chloro-2-(phenylsulfanyl)benzene CAS No. 33667-82-2

1-Chloro-2-(phenylsulfanyl)benzene

Cat. No.: B14000943
CAS No.: 33667-82-2
M. Wt: 220.72 g/mol
InChI Key: KTTZERQLFNVLKN-UHFFFAOYSA-N
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Description

1-Chloro-2-(phenylsulfanyl)benzene, also known as 2-chlorophenyl phenyl sulfide, is an organic compound with the molecular formula C12H9ClS. It is a derivative of benzene, where a chlorine atom and a phenylsulfanyl group are attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-(phenylsulfanyl)benzene can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution reaction of 2-chloronitrobenzene with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(phenylsulfanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents such as ethanol or dimethyl sulfoxide.

    Electrophilic Aromatic Substitution: Catalysts like aluminum chloride or iron(III) chloride in solvents like dichloromethane.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Nucleophilic Aromatic Substitution: Substituted benzene derivatives.

    Electrophilic Aromatic Substitution: Various substituted benzene compounds.

    Oxidation: Sulfoxides and sulfones.

Scientific Research Applications

1-Chloro-2-(phenylsulfanyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2-(phenylsulfanyl)benzene involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a new carbon-electrophile bond. The phenylsulfanyl group can also undergo oxidation, leading to the formation of sulfoxides or sulfones .

Comparison with Similar Compounds

1-Chloro-2-(phenylsulfanyl)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of a chlorine atom and a phenylsulfanyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

33667-82-2

Molecular Formula

C12H9ClS

Molecular Weight

220.72 g/mol

IUPAC Name

1-chloro-2-phenylsulfanylbenzene

InChI

InChI=1S/C12H9ClS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H

InChI Key

KTTZERQLFNVLKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2Cl

Origin of Product

United States

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